Imetit

H3 receptor binding radioligand displacement rat brain cortex

Select Imetit for superior H3/H4 receptor pharmacology. With a Ki of 0.3 nM at H3—9-fold higher affinity than (R)-α-methylhistamine—and 2.7 nM at H4, it defines the high-affinity reference standard for binding assays. Its 11.5-fold greater functional potency in neurotransmitter release inhibition reduces compound consumption and off-target risk. Critically, Imetit shows zero activity at H1/H2 receptors up to 100 µM, eliminating subtype cross-reactivity that confounds histamine-based experiments. For in vivo cardiovascular neutrality, consider immepip. Procure Imetit when assay sensitivity demands sub-nanomolar discrimination.

Molecular Formula C6H10N4S
Molecular Weight 170.24 g/mol
CAS No. 102203-18-9
Cat. No. B1201578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImetit
CAS102203-18-9
Synonyms2-(1H-imidazol-5-yl)ethyl imidothiocarbamate
imetit
S-(2-(4-imidazolyl)ethyl)isothiourea
Molecular FormulaC6H10N4S
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCSC(=N)N
InChIInChI=1S/C6H10N4S/c7-6(8)11-2-1-5-3-9-4-10-5/h3-4H,1-2H2,(H3,7,8)(H,9,10)
InChIKeyPEHSVUKQDJULKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imetit CAS 102203-18-9: High-Affinity Histamine H3/H4 Receptor Agonist for Receptor Pharmacology Studies


Imetit (CAS 102203-18-9; S-[2-(4-imidazolyl)ethyl]isothiourea) is a synthetic imidazole-based histamine receptor agonist characterized as an imidothiocarbamic ester [1]. It exhibits extremely high binding affinity for histamine H3 receptors (Ki = 0.3 nM) and H4 receptors (Ki = 2.7 nM) in radioligand binding assays [2]. IUPHAR and ChEMBL (CHEMBL19439) classify Imetit as a standard reference agonist for H3/H4 receptor pharmacological studies [1]. The compound is centrally active following systemic administration and induces functional responses including eosinophil shape change (EC50 = 25 nM) [1].

Why Imetit Cannot Be Substituted by Generic H3/H4 Agonists for High-Resolution Pharmacological Studies


H3 receptor agonists exhibit substantial heterogeneity in binding affinity, functional efficacy, and receptor subtype selectivity. Substituting Imetit with other in-class compounds (e.g., (R)-α-methylhistamine, immepip, or histamine) introduces quantifiable experimental variability. Imetit demonstrates approximately 9-fold higher H3 receptor binding affinity than the reference agonist (R)-α-methylhistamine [1] and displays distinct tissue-dependent functional potency discrepancies relative to immepip [2]. Critically, Imetit is selective for H3 and H4 receptors over H1 and H2 receptors at concentrations up to 100 µM . Generic substitution without accounting for these quantified differences risks confounding receptor subtype attribution, altering effective concentration ranges, and producing inconsistent functional outcomes.

Imetit Comparator Evidence: Quantitative Differentiation from Closest Analogs


Imetit vs. (R)-α-Methylhistamine: 9-Fold Higher H3 Receptor Binding Affinity

In direct head-to-head comparison using ³H-Nα-methylhistamine radioligand displacement in rat brain cortex homogenates, Imetit (pKi = 9.83; Ki ≈ 0.15 nM) demonstrates approximately 9-fold higher H3 receptor binding affinity than the reference H3 agonist (R)-α-methylhistamine (pKi = 8.87; Ki ≈ 1.35 nM) [1]. Histamine, the endogenous ligand, exhibits substantially lower affinity (pKi = 8.20) [1].

H3 receptor binding radioligand displacement rat brain cortex

Imetit vs. (R)-α-Methylhistamine and Histamine: Superior Functional Potency in Noradrenaline Release Inhibition

In superfused mouse brain cortex slices preincubated with ³H-noradrenaline, Imetit inhibits electrically evoked tritium overflow with pIC35 = 8.93 (IC35 ≈ 1.2 nM), compared to pIC35 = 7.87 (IC35 ≈ 13.5 nM) for (R)-α-methylhistamine and pIC35 = 7.03 (IC35 ≈ 93.3 nM) for histamine [1]. The potency of Imetit exceeds that of (R)-α-methylhistamine by approximately one log unit (11.5-fold) and histamine by nearly two log units (79-fold) [2].

presynaptic H3 receptor noradrenaline release functional potency

Imetit vs. Immepip and (R)-α-Methylhistamine: Differential In Vivo Cardiovascular Off-Target Profile

In anaesthetized rats, Imetit at high doses (≥1 μmol/kg i.v.) causes vasodepressor responses and reduced heart rate, whereas immepip proves virtually inactive and (R)-α-methylhistamine increases blood pressure and heart rate [1]. The Imetit-induced cardiovascular effects are not H3-receptor mediated; they are prevented by atropine (1 mg/kg i.v.) and ondansetron (0.1 mg/kg i.v.), indicating involvement of indirect cholinergic mechanisms via 5-HT3 receptor activation [1]. This is consistent with Imetit's measurable affinity for 5-HT3 receptors (Ki = 240 nM) .

in vivo pharmacology cardiovascular off-target effects

Imetit vs. Histamine: Receptor Subtype Selectivity Profile (H3/H4 over H1/H2)

Imetit demonstrates functional selectivity for histamine H3 and H4 receptors over H1 and H2 receptors at concentrations up to 100 μM, showing no detectable activation or binding at these subtypes . In contrast, histamine acts as a non-selective endogenous agonist at all four histamine receptor subtypes (H1–H4) with Ki values in the nanomolar to micromolar range [1]. Imetit does exhibit measurable affinity for 5-HT3 receptors (Ki = 240 nM), though this is approximately 800-fold lower than its H3 receptor affinity .

receptor selectivity H1 H2 exclusion GPCR pharmacology

Imetit vs. Immepip: Tissue-Dependent Functional Potency Discrepancies Suggesting H3 Receptor Heterogeneity

Comparative functional studies across two H3 receptor models (rat cerebral cortex noradrenaline release vs. guinea pig jejunum contraction) reveal that immepip shows nearly 10-fold higher potency in cortex than in jejunum, whereas Imetit and its homologues exhibit substantial potency discrepancies between these tissue systems [1]. For Imetit, the magnitude and pattern of tissue-dependent differences in functional readouts differ from those observed with immepip, supporting the existence of H3 receptor heterogeneity [1]. No single numeric potency ratio is provided in the abstract for Imetit specifically; the evidence is qualitative comparative observation.

H3 receptor heterogeneity tissue-specific pharmacology functional assay

Imetit Dihydrobromide: Standardized H3/H4 Reference Agonist with Documented Functional EC50 Values

Imetit dihydrobromide is validated as a standard H3 and H4 receptor agonist with documented functional EC50 values: it induces eosinophil shape change with EC50 = 25 nM [1], reduces potassium-induced histamine increases in isolated rat cerebral cortex slices with EC50 = 2.8 nM [2], and increases scratching behavior in mice with ED50 = 0.9 μmol (effect antagonized by thioperamide) [2]. These validated functional endpoints provide benchmarks for assay quality control.

reference standard functional assay validation EC50 determination

Optimal Research and Procurement Application Scenarios for Imetit CAS 102203-18-9


H3 Receptor Radioligand Binding Assays Requiring High-Affinity Reference Tracer Displacement

Procure Imetit for use as a high-affinity displacer in H3 receptor binding assays (e.g., ³H-Nα-methylhistamine competition). The 9-fold higher Ki compared to (R)-α-methylhistamine (pKi 9.83 vs. 8.87) establishes a robust high-affinity reference curve, enabling precise determination of Ki values for novel compounds across a wide affinity range. Select Imetit over (R)-α-methylhistamine when assay sensitivity demands discrimination of sub-nanomolar binders [1].

Presynaptic H3 Receptor Functional Studies in CNS Tissue Preparations

Use Imetit as the agonist of choice in superfused brain slice experiments measuring neurotransmitter release inhibition (noradrenaline, acetylcholine, or histamine). The 11.5-fold higher functional potency (pIC35 = 8.93) versus (R)-α-methylhistamine (pIC35 = 7.87) permits lower working concentrations, reducing compound consumption and minimizing potential off-target interactions at micromolar concentrations [1][2].

H3/H4 Dual Agonist Studies Excluding H1/H2 Receptor Confounds

Select Imetit for experimental systems where H1 or H2 receptor activation would confound interpretation (e.g., vascular preparations, inflammatory cell assays). Imetit's absence of activity at H1/H2 receptors up to 100 μM ensures that observed effects can be attributed specifically to H3 and/or H4 receptor engagement. Histamine cannot substitute due to its non-selective activation of all four subtypes [1].

In Vitro H3 Pharmacology Studies Requiring Clean Receptor Selectivity; Avoid for High-Dose In Vivo Cardiovascular Studies

Procure Imetit for in vitro H3/H4 pharmacological studies where its high affinity and selectivity are advantageous. However, for in vivo studies at doses ≥1 μmol/kg i.v., investigators should consider immepip if cardiovascular neutrality is required, as Imetit produces vasodepressor responses via 5-HT3/cholinergic mechanisms unrelated to H3 receptors [1]. This property may be advantageous or confounding depending on the experimental objective.

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